REACTION_CXSMILES
|
[CH:1]1([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:15]Br.C(=O)([O-])[O-].[Na+].[Na+].C(=O)=O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[Br:15][C:12]1[CH:13]=[CH:14][C:9]([NH:8][CH:1]2[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:10][CH:11]=1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
32.1 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining at 0° C
|
Type
|
TEMPERATURE
|
Details
|
to raise to room temperature
|
Type
|
CUSTOM
|
Details
|
Water layer was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride for three times
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was recrystalized from 95% ethanol for two times
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(NC2CCCCCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |